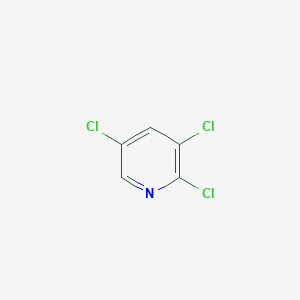

2,3,5-Trichloropyridine

Cat. No. B095902

Key on ui cas rn:

16063-70-0

M. Wt: 182.43 g/mol

InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05468863

Procedure details

850 g of sulfolane, 204.3 g (3.3 mol) of potassium fluoride/cesium fluoride (9:1), 7.5 g of potassium carbonate and 20.4 g of tetra-n-octylphosphonium bromide as the phase transfer catalyst were azeotropically dried by removal of about 100 g of sulfolane by distillation (170° C.). 273.5 g (1.5 mol) of 2,3,5-trichloropyridine were then added at 190° C. and the reaction mixture was heated to 215° C. After about 2 h reflux commenced. This was maintained for 20 h, and all the substance which boiled below 3 mm Hg/140° C. was then removed from the reaction mixture by distillation. A first fraction (15.8 g) which contained 14.2 g of 5-chloro-2,3-difluoropyridine and 1.3 g of 3,5-dichloro-2-fluoropyridine (determined by GC by means of internal standard) was obtained. The second fraction (168.0 g) contained 89.4 g of 5-chloro-2,3-difluoropyridine and 64.5 g of 3,5-dichloro-2-fluoropyridine and the third fraction (b.p.>130° C./4 mm Hg) contained 98.5 g (GC) of sulfolane. The fractions were purified by fractionation. The yield was 46% for 5-chloro-2,3-difluoropyridine and 27% for 3,5-dichloro-2-fluoropyridine (total 73%, isolated). The yield of 5-chloro-2,3-difluoropyridine was 63%, relative to reacted material. The amount of 3-chloro-2,5-difluoropyridine, which additionally was about 5% of the quantity of 5-chloro-2,3difluoropyridine, was not taken into account here. (Space yield with respect to 5-chloro-2,3-difluoropyridine: 4.7 g/l·h; selectivity: 82%).

Name

potassium fluoride cesium fluoride

Quantity

204.3 g

Type

reactant

Reaction Step One

Yield

46%

Identifiers

|

REACTION_CXSMILES

|

S1(CCCC1)(=O)=O.[F-:8].[K+].[F-].[Cs+].C(=O)([O-])[O-].[K+].[K+].Cl[C:19]1[C:24]([Cl:25])=[CH:23][C:22]([Cl:26])=[CH:21][N:20]=1>[Br-].C([P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCC>[Cl:25][C:24]1[C:19]([F:8])=[N:20][CH:21]=[C:22]([Cl:26])[CH:23]=1 |f:1.2.3.4,5.6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

850 g

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

|

Name

|

potassium fluoride cesium fluoride

|

|

Quantity

|

204.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+].[F-].[Cs+]

|

|

Name

|

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

|

Name

|

|

|

Quantity

|

20.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCCCCCC)[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

273.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

215 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After about 2 h reflux

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This was maintained for 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

below 3 mm Hg/140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then removed from the reaction mixture by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NC=C(C1)Cl)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.3 g | |

| YIELD: PERCENTYIELD | 46% | |

| YIELD: CALCULATEDPERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |